REACTION_CXSMILES
|
[NH2:1][C:2]1([CH2:8][OH:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH3:10]O.C=O>CO.O>[NH:1]1[C:2]2([CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)[CH2:8][O:9][CH2:10]1 |f:3.4|
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
NC1(CCCCC1)CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
TEMPERATURE
|
Details
|
the stirred solution is warmed gently from room temperature to 37° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
The clear, colorless reaction mixture is stripped on a rotary evaporator (50° C./29″ vacuum)
|
Type
|
DISTILLATION
|
Details
|
The resulting oil is distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
giving a clear, colorless, mobile liquid with a boiling point of 43° C./0.8 torr
|
Type
|
CUSTOM
|
Details
|
A total of 123.4 g is collected (83% yield)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
N1COCC12CCCCC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |